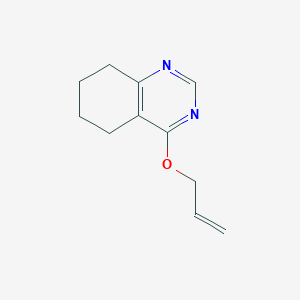

4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline

Description

Properties

IUPAC Name |

4-prop-2-enoxy-5,6,7,8-tetrahydroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-7-14-11-9-5-3-4-6-10(9)12-8-13-11/h2,8H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNCJVLESUONLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=NC2=C1CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2-aminobenzylamine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of allyl bromide as the alkylating agent to introduce the prop-2-en-1-yloxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the prop-2-en-1-yloxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Industry: Utilized in the development of new materials and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Tetrahydroquinazoline Derivatives

*Estimated via computational tools (e.g., ChemDraw).

Key Observations :

- Substituent Diversity: The 4-position is frequently modified to modulate biological activity.

- Ring Saturation: Fully saturated derivatives (e.g., hexahydroquinazolinones) exhibit altered conformational dynamics compared to tetrahydroquinazolines, impacting target binding .

Table 2: Pharmacological Profiles of Tetrahydroquinazoline Analogues

Key Findings :

- Receptor Affinity: The 4-position substituent critically influences activity. Compound 33, with a 4-chlorophenyl and substituted propoxy group, exhibits nanomolar σ1 receptor antagonism, highlighting the importance of bulky, lipophilic groups for receptor binding .

- Enzyme Inhibition : Tetrahydroquinazolines show moderate DNA gyrase inhibition (IC₅₀: µM range), but tetrahydrobenzothiazoles are 10–100× more potent, suggesting scaffold-specific interactions with the ATP-binding pocket .

- Safety : Chloro and methylthio substituents may confer toxicity risks, necessitating careful optimization .

Structure-Activity Relationship (SAR) Insights

- Position 4 : Propenyloxy groups may enhance metabolic stability compared to ester or amide linkages. However, bulky substituents (e.g., 3-(4-methylpiperidin-1-yl)propoxy in Compound 33) improve σ1 receptor affinity .

- Position 2 : Methylthio or benzylsulfanyl groups increase lipophilicity but may reduce aqueous solubility, limiting bioavailability .

Biological Activity

4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family. This compound is characterized by its unique tetrahydroquinazoline core and the prop-2-en-1-yloxy substituent, which contributes to its diverse biological activities. Quinazolines are known for their potential in medicinal chemistry due to their wide range of biological properties.

Chemical Structure and Properties

- Chemical Formula : C_{12}H_{14}N_{2}O

- CAS Number : 2168726-05-2

- Molecular Weight : 218.25 g/mol

The compound's structure allows it to participate in various chemical reactions, enhancing its utility in drug development and synthetic chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action involves the inhibition of specific kinases involved in cell signaling pathways that promote cancer cell proliferation. For instance, studies have shown that this compound can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains and fungi. The exact mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential neuroprotective effects. It is being investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The compound's inhibitory activity against these enzymes suggests a possible role in enhancing cognitive function.

Case Studies and Experimental Data

Several studies have reported on the biological activity of this compound. Below are summarized findings from key research articles:

| Study | Activity Assessed | IC50 (μM) | Notes |

|---|---|---|---|

| Study A | AChE Inhibition | 0.62 | Significant inhibition compared to control |

| Study B | BuChE Inhibition | 0.69 | Higher selectivity index than standard drugs |

| Study C | Anticancer Activity | 10.5 | Induced apoptosis in cancer cell lines |

| Study D | Antimicrobial Activity | 15.0 | Effective against Gram-positive bacteria |

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound binds to active sites on enzymes such as AChE and BuChE, preventing substrate binding and subsequent enzymatic activity.

- Cell Signaling Disruption : By inhibiting kinases involved in growth factor signaling pathways, the compound can halt the proliferation of cancer cells.

- Membrane Interaction : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Prop-2-en-1-yloxy)-5,6,7,8-tetrahydroquinazoline, and what reaction conditions are critical for successful synthesis?

- Methodological Answer : The synthesis typically involves refluxing precursors (e.g., hydrazides or substituted amines) in polar aprotic solvents like DMSO or ethanol under controlled conditions. For example, hydrazide derivatives can be refluxed for 18 hours in DMSO, followed by reduced-pressure distillation and crystallization from ethanol-water mixtures to achieve moderate yields (~65%) . Key variables include reaction time, solvent choice, and purification methods (e.g., recrystallization).

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral inconsistencies addressed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for structural confirmation. Elemental analysis validates purity. For example, ¹H NMR can resolve the allyloxy group's protons (δ ~4.5–5.5 ppm), while IR confirms carbonyl or ether linkages. Inconsistent spectral data (e.g., unexpected splitting) should be cross-validated with High-Resolution Mass Spectrometry (HRMS) or X-ray crystallography .

Q. What biological activities are associated with the tetrahydroquinazoline scaffold, and how are preliminary assays designed?

- Methodological Answer : The scaffold exhibits antimicrobial and anticancer potential due to its ability to interact with enzyme targets (e.g., kinases). Preliminary assays involve in vitro testing against bacterial/fungal strains or cancer cell lines, with dose-response curves (IC₅₀ values). For example, derivatives with chloro or methoxy substituents show enhanced activity, suggesting structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization may involve:

- Solvent screening : Replacing DMSO with DMF or acetonitrile to improve solubility.

- Catalyst use : Introducing Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Temperature control : Shortening reflux times to reduce side reactions.

Evidence from similar quinazoline syntheses shows yield improvements from 65% to >80% via solvent-catalyst combinations .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility in docking studies. Strategies include:

- Molecular Dynamics (MD) simulations : To account for target conformational changes.

- Free Energy Perturbation (FEP) : To refine binding affinity predictions.

- In vitro validation : Testing analogs with modified substituents (e.g., halogenation) to align computational and experimental results .

Q. How can the compound’s metabolic stability and toxicity be assessed preclinically?

- Methodological Answer : Use in vitro assays like:

- Microsomal stability tests : Liver microsomes to estimate metabolic half-life.

- CYP450 inhibition assays : Identify drug-drug interaction risks.

- AMES test : Screen for mutagenicity.

Computational tools like SwissADME predict drug-likeness (e.g., Lipinski’s rules) and prioritize compounds with logP <5 and topological polar surface area (TPSA) <140 Ų .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallography and NMR data for this compound?

- Methodological Answer : Contradictions may stem from dynamic effects (e.g., tautomerism) or crystal packing artifacts. Resolve by:

- Variable-temperature NMR : To detect conformational equilibria.

- Density Functional Theory (DFT) calculations : Compare energy-minimized structures with experimental data.

For example, tetrahydroquinazoline derivatives may exhibit chair-boat ring puckering, detectable via 2D NOESY .

Experimental Design Considerations

Q. What safety protocols are critical during large-scale synthesis of this compound?

- Methodological Answer : Follow OSHA guidelines for:

- Ventilation : Use fume hoods to manage volatile solvents (e.g., DMSO).

- Waste disposal : Neutralize acidic/byproduct streams.

- PPE : Nitrile gloves and flame-resistant lab coats.

Training in spill containment and emergency showers is essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.